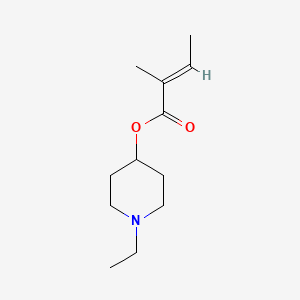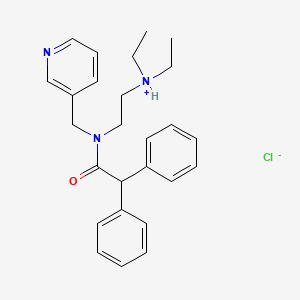
Tetraammonium ((propylimino)bis(methylene))diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . It is also known by its IUPAC name, azane; [phosphonomethyl (propyl)amino]methylphosphonic acid. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tetraammonium ((propylimino)bis(methylene))diphosphonate involves the reaction of propylamine with formaldehyde and phosphorous acid under controlled conditions . The reaction typically proceeds as follows:
Reactants: Propylamine, formaldehyde, and phosphorous acid.
Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C.
Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Tetraammonium ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like water or organic solvents depending on the desired reaction . Major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates .
Aplicaciones Científicas De Investigación
Tetraammonium ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which tetraammonium ((propylimino)bis(methylene))diphosphonate exerts its effects involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes . This chelation process involves the coordination of the phosphonate groups with the metal ions, effectively blocking the active sites of the enzymes .
Comparación Con Compuestos Similares
Tetraammonium ((propylimino)bis(methylene))diphosphonate can be compared with other similar compounds such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a higher affinity for certain metal ions.
Nitrilotriacetic acid (NTA): Similar to EDTA, NTA is also a chelating agent, but it is less effective in forming stable complexes with metal ions compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows for the formation of highly stable metal complexes, making it particularly useful in applications requiring strong metal ion sequestration .
Propiedades
Número CAS |
94202-03-6 |
|---|---|
Fórmula molecular |
C5H27N5O6P2 |
Peso molecular |
315.25 g/mol |
Nombre IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
Clave InChI |
APOYRUSWICBRMY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Adenine,[2,8-3H]](/img/structure/B13788970.png)
![7,8,11-trimethylbenzo[c]acridine](/img/structure/B13788977.png)


![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)

![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)





![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

